6-[[4-(Dimethylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy]-2-phenylpyridazin-3-one
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Overview
Description
6-[[4-(Dimethylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy]-2-phenylpyridazin-3-one is a complex organic compound that belongs to the class of triazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[[4-(Dimethylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy]-2-phenylpyridazin-3-one typically involves multiple steps. One common method starts with the preparation of the triazine core, which is then functionalized with dimethylamino and propan-2-ylamino groups. The final step involves the coupling of the triazine derivative with a phenylpyridazinone moiety under specific reaction conditions, such as the use of appropriate solvents and catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-[[4-(Dimethylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy]-2-phenylpyridazin-3-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
6-[[4-(Dimethylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy]-2-phenylpyridazin-3-one has been studied for various scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 6-[[4-(Dimethylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy]-2-phenylpyridazin-3-one involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- **4-(Dimethylamino)-N-[(3R,9R,10R)-12-[(2S)-1-hydroxypropan-2-yl]-3,10-dimethyl-9-[(methyl-[oxo-(propan-2-ylamino)methyl]amino]methyl]-13-oxo-2,8-dioxa-12-azabicyclo[12.4.0]octadeca-1(14),15,17-trien-16-yl]butanamide
- **3-{4-[4-dimethylamino-6-(4-methyl-2-oxo-2H-chromen-7-yloxy)-[1,3,5]triazin-2-ylamino]-phenyl}-2-phenyl-5-(4-pyridin-2-yl-piperazin-1-ylmethyl)-thiazolidin-4-one
Uniqueness
6-[[4-(Dimethylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy]-2-phenylpyridazin-3-one stands out due to its unique combination of functional groups, which confer specific biological activities and chemical properties
Properties
CAS No. |
573705-94-9 |
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Molecular Formula |
C18H21N7O2 |
Molecular Weight |
367.4 g/mol |
IUPAC Name |
6-[[4-(dimethylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy]-2-phenylpyridazin-3-one |
InChI |
InChI=1S/C18H21N7O2/c1-12(2)19-16-20-17(24(3)4)22-18(21-16)27-14-10-11-15(26)25(23-14)13-8-6-5-7-9-13/h5-12H,1-4H3,(H,19,20,21,22) |
InChI Key |
MBHNUNZCTNKBPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=NC(=NC(=N1)OC2=NN(C(=O)C=C2)C3=CC=CC=C3)N(C)C |
solubility |
45.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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